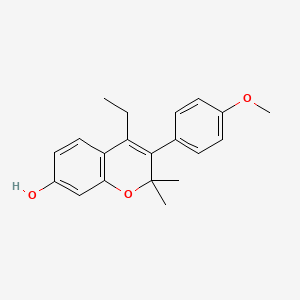
2,2-Dimethyl-3-(4-methoxyphenyl)-4-ethyl-2H-1-benzopyran-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-3-(4-methoxyphenyl)-4-ethyl-2H-1-benzopyran-7-ol is a member of the class of chromenes that is 2H-1-benzopyran substituted by methyl groups at positions 2 and 2, an ethyl group at position 4, a hydroxy group at position 7 and a 4-methoxyphenyl group at position 3 respectively. It is a member of chromenes, a monomethoxybenzene and a member of phenols.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been synthesized through a reaction sequence involving resorcinol and mesityl oxide. This process highlights the versatility in synthesizing benzopyran derivatives (Tripathi, Khan, & Taneja, 2003).
- Another study investigated the reactions between similar benzopyran derivatives and other chemical entities, providing insights into the potential chemical applications and interactions of such compounds (Zwanenburg & Maas, 2010).
Biological Activities and Applications
- A related compound was identified as a potent alpha-glucosidase inhibitor, suggesting potential applications in managing diabetes or other metabolic disorders (Anis et al., 2002).
- In the field of optoelectronics, certain benzopyran derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs), indicating their relevance in advanced materials science (Wazzan & Irfan, 2019).
- Studies on related benzopyrans have found applications in cancer research, particularly in cytotoxic effects against human cancer cell lines, suggesting their potential use in developing new cancer treatments (Kiem et al., 2005).
Propriétés
| 5218-93-9 | |
Formule moléculaire |
C20H22O3 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-ethyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-ol |
InChI |
InChI=1S/C20H22O3/c1-5-16-17-11-8-14(21)12-18(17)23-20(2,3)19(16)13-6-9-15(22-4)10-7-13/h6-12,21H,5H2,1-4H3 |
Clé InChI |
YHXWLHMIDZAYPE-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(OC2=C1C=CC(=C2)O)(C)C)C3=CC=C(C=C3)OC |
SMILES canonique |
CCC1=C(C(OC2=C1C=CC(=C2)O)(C)C)C3=CC=C(C=C3)OC |
| 5218-93-9 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


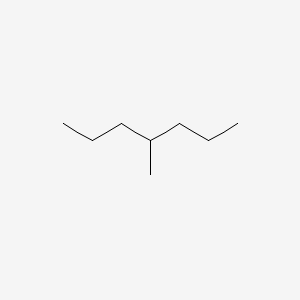
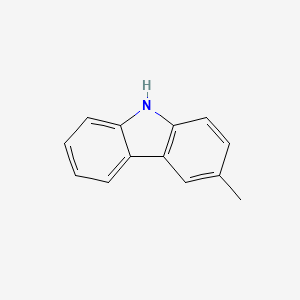

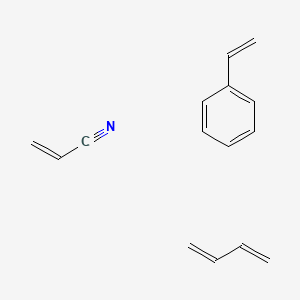
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide](/img/structure/B1211389.png)
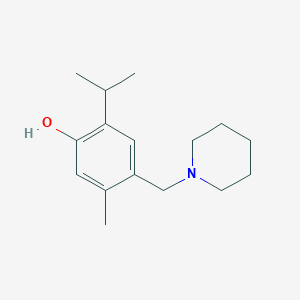
![3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1211391.png)

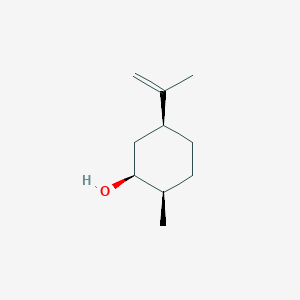
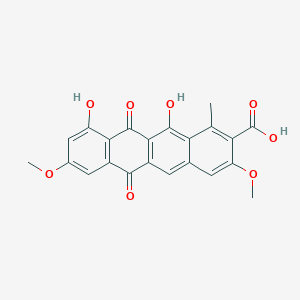

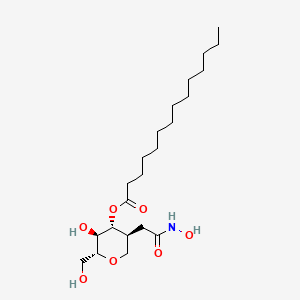
![2-[(2,5-Dimethoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B1211402.png)

